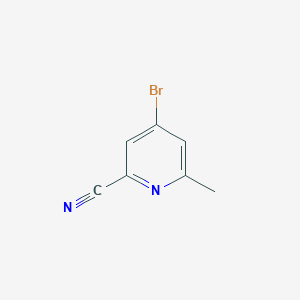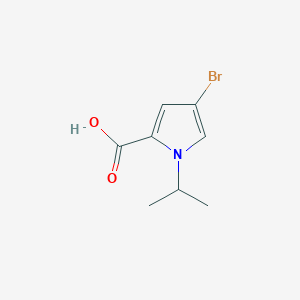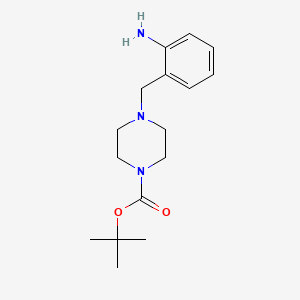
2-(1,3-Thiazol-2-yl)butan-2-amine
Vue d'ensemble
Description
2-(1,3-Thiazol-2-yl)butan-2-amine is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antimicrobienne
Les dérivés du thiazole, y compris la 2-(1,3-Thiazol-2-yl)butan-2-amine, ont été étudiés pour leurs propriétés antimicrobiennes. Ils sont connus pour être efficaces contre une variété de souches bactériennes et fongiques. Par exemple, certains composés thiazoliques ont montré une activité significative contre des souches bactériennes telles que Bacillus cereus, Bacillus subtilis et Escherichia coli, ainsi que des souches fongiques telles que Aspergillus niger, Fusarium oxysporum et Rhizopus oryzae .
Propriétés Anticancéreuses
Les thiazoles sont également explorés pour leur potentiel dans le traitement du cancer. Certains dérivés ont été testés pour leur activité anticancéreuse contre des lignées cellulaires cancéreuses humaines telles que HEPG2 (cancer du foie) et MCF7 (cancer du sein). Ces études utilisent souvent des tests comme la sulforhodamine B (SRB) pour évaluer l'efficacité des composés .
Analgésique et Anti-inflammatoire
Les activités analgésique et anti-inflammatoire des dérivés du thiazole sont significatives, certains composés démontrant des effets considérables dans ces domaines. Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments contre la douleur et l'inflammation .
Propriétés Antioxydantes
Les thiazoles peuvent agir comme antioxydants, aidant à protéger le corps du stress oxydatif, qui est un facteur dans de nombreuses maladies chroniques. Leur capacité à neutraliser les radicaux libres les rend précieux dans la recherche axée sur la prévention ou le traitement des affections causées par les dommages oxydatifs .
Applications Industrielles
Les thiazoles trouvent également des applications dans le secteur industriel, telles que la synthèse d'agents de vulcanisation du caoutchouc, de cristaux liquides et de colorants. Leurs propriétés chimiques uniques les rendent adaptés à une large gamme de processus industriels .
Analyse Biochimique
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative
Cellular Effects
The cellular effects of 2-(1,3-Thiazol-2-yl)butan-2-amine are not well-documented. Thiazoles have been reported to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
2-(1,3-thiazol-2-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-7(2,8)6-9-4-5-10-6/h4-5H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOUXQYEKFBUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247998-26-0 | |
| Record name | 2-(1,3-thiazol-2-yl)butan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1523353.png)


![7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1523360.png)
![3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B1523362.png)
![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)

![O-[(3-methyloxetan-3-yl)methyl]hydroxylamine](/img/structure/B1523367.png)



